2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene
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Overview
Description
2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene is a complex organic compound with the molecular formula C14H11BrS3. This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as material science, medicinal chemistry, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene typically involves the bromination of a precursor thiophene compound. One common method is the bromination of 5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura or Stille coupling to form more complex thiophene-based structures.
Common Reagents and Conditions
Substitution: Grignard reagents, organolithium compounds, palladium catalysts.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Substitution: Various substituted thiophenes.
Oxidation: Sulfoxides, sulfones.
Scientific Research Applications
2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene has several applications in scientific research:
Organic Electronics: Used in the synthesis of organic semiconductors and conductive polymers for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active molecules with anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Utilized in the development of corrosion inhibitors and other functional materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene depends on its application:
Organic Electronics: Functions as a semiconductor by facilitating charge transport through its conjugated thiophene rings.
Medicinal Chemistry: The compound’s biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its thiophene rings and bromine atom.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Another brominated thiophene derivative with applications in organic synthesis.
Thiophene-2-boronic acid pinacol ester: Used in coupling reactions to form more complex thiophene structures.
Uniqueness
2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other thiophene derivatives .
Properties
CAS No. |
349147-66-6 |
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Molecular Formula |
C14H11BrS3 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
2-bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C14H11BrS3/c1-2-9-3-4-10(16-9)11-5-6-12(17-11)13-7-8-14(15)18-13/h3-8H,2H2,1H3 |
InChI Key |
ZWWLRVRZOINZFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)Br |
Origin of Product |
United States |
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